2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a piperazine ring substituted with a thienylacetyl group and a pyrimidine ring substituted with a trifluoromethyl group. This unique structure imparts the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thienylacetyl group. This can be achieved by reacting piperazine with 2-thienylacetyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4,6-trichloropyrimidine. The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thienylacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but lacks the thienylacetyl and trifluoromethyl groups.
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine core but have different substituents, such as triazole rings.
Uniqueness
2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to the presence of both the thienylacetyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
2-thiophen-2-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)12-9-13(20-10-19-12)21-3-5-22(6-4-21)14(23)8-11-2-1-7-24-11/h1-2,7,9-10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLMGGORIVFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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